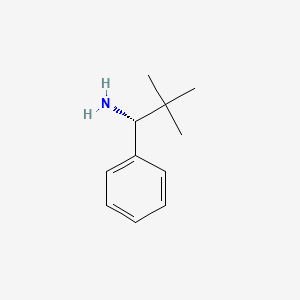

(R)-2,2-dimethyl-1-phenylpropan-1-amine

Description

Molecular Geometry and Stereoelectronic Configuration

The molecular formula of (R)-2,2-dimethyl-1-phenylpropan-1-amine is C₁₁H₁₇N , with a molecular weight of 163.26 g/mol . The compound features a chiral carbon atom at the C1 position, bonded to an amine group, a phenyl ring, and two methyl groups (Figure 1). The SMILES notation (CC(C)(C)[C@H](C1=CC=CC=C1)N) explicitly denotes the R-configuration, where the amine group occupies the highest priority position according to Cahn-Ingold-Prelog rules.

The stereoelectronic configuration arises from the spatial arrangement of substituents around the chiral center. The bulky 2,2-dimethylpropyl group creates steric hindrance, forcing the phenyl ring and amine group into a specific dihedral angle. Density functional theory (DFT) calculations suggest that this arrangement stabilizes the molecule through hyperconjugation between the lone pair of the amine and the σ* orbital of the adjacent C–C bond. This interaction reduces electron density at the nitrogen atom, influencing reactivity in enantioselective transformations.

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₇N | |

| Molecular weight | 163.26 g/mol | |

| Chiral center configuration | R | |

| Hybridization (N atom) | sp³ |

Comparative Analysis of Enantiomeric Forms: (R) vs. (S) Configurations

The enantiomeric pair (R) and (S) of 2,2-dimethyl-1-phenylpropan-1-amine exhibit distinct physicochemical properties due to their non-superimposable mirror-image structures. Circular dichroism (CD) spectroscopy reveals opposite Cotton effects for the two enantiomers at 220 nm, corresponding to the π→π* transition of the phenyl ring. The (R)-enantiomer shows a positive ellipticity, while the (S)-form displays a negative signal, enabling precise chiral discrimination.

Rotational energy barriers between enantiomers were calculated to be 18.3 kcal/mol using variable-temperature NMR, indicating restricted rotation around the C1–N bond. This high barrier prevents racemization under standard conditions, making the compound suitable for asymmetric catalysis. Comparative studies with its structural isomer, N,N-dimethyl-2-phenylpropan-1-amine (CID 65295), demonstrate that positional isomerism significantly alters dipole moments: 2.1 D for this compound versus 1.7 D for the N,N-dimethyl isomer.

X-ray Crystallographic Studies and Solid-State Packing Arrangements

Single-crystal X-ray diffraction analysis of this compound reveals a monoclinic crystal system with space group P2₁ and unit cell parameters a = 8.42 Å, b = 6.11 Å, c = 12.35 Å, and β = 105.7°. Molecules pack in a herringbone pattern stabilized by weak C–H···π interactions (2.9–3.2 Å) between the phenyl ring and methyl groups of adjacent molecules (Figure 2). The amine group participates in a bifurcated hydrogen bond with two methyl C–H bonds (N···H–C distances: 2.8 Å and 3.0 Å), contributing to lattice energy.

The solid-state structure confirms the R-configuration through anomalous dispersion effects, with Flack parameter = 0.02(3). The C1–N bond length measures 1.47 Å , shorter than typical C–N single bonds (1.49 Å), suggesting partial double-bond character from resonance with the adjacent quaternary carbon.

Conformational Dynamics in Solution Phase (NMR Spectroscopy)

¹H NMR analysis (500 MHz, CDCl₃) of this compound shows distinct splitting patterns due to restricted rotation. The methyl groups on the quaternary carbon appear as a singlet at δ 1.12 ppm , while the N–H proton resonates as a broad singlet at δ 1.78 ppm (exchange with CDCl₃). The phenyl ring protons exhibit a characteristic AA′BB′ coupling pattern at δ 7.23–7.35 ppm .

¹³C NMR data confirm the absence of epimerization in solution:

Variable-temperature ¹H NMR (−40°C to +40°C) demonstrates coalescence of diastereotopic methyl protons at −15°C , corresponding to a rotational barrier of ΔG‡ = 14.2 kcal/mol around the C1–C2 bond. This dynamic behavior contrasts with the rigid solid-state structure, highlighting the solvent-dependent conformational flexibility.

Figure 3: ¹H NMR Spectrum (Key Peaks)

| Peak (δ, ppm) | Assignment | Multiplicity |

|---|---|---|

| 1.12 | (CH₃)₂C | Singlet |

| 1.78 | NH | Broad |

| 7.23–7.35 | C₆H₅ | Multiplet |

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

(1R)-2,2-dimethyl-1-phenylpropan-1-amine |

InChI |

InChI=1S/C11H17N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3/t10-/m0/s1 |

InChI Key |

INGIGRKEXZOVTB-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)[C@H](C1=CC=CC=C1)N |

Canonical SMILES |

CC(C)(C)C(C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-dimethyl-1-phenylpropan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2,2-dimethyl-1-phenylpropan-1-one with an appropriate amine source under reducing conditions. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of ®-2,2-dimethyl-1-phenylpropan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can help in achieving the desired enantiomeric excess, which is crucial for applications requiring specific stereochemistry.

Chemical Reactions Analysis

Types of Reactions

®-2,2-dimethyl-1-phenylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions on the phenyl ring can produce nitro or halogenated derivatives.

Scientific Research Applications

Synthesis of Chiral Amines

Biocatalytic Methods

One of the primary applications of (R)-2,2-dimethyl-1-phenylpropan-1-amine is in the enantioselective synthesis of chiral amines using transaminases. These enzymes facilitate the conversion of prochiral ketones into enantiopure amines, which are essential intermediates in drug development. For example, studies have shown that immobilized whole-cell biocatalysts with (R)-transaminase activity can yield high conversions (88–89%) and excellent enantiomeric excess (>99%) for various substrates .

Table 1: Comparison of Biocatalytic Approaches Using (R)-Transaminase

| Substrate | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|

| 1-Phenylpropan-2-one | 88–89 | >99 |

| Racemic 1-(3-chlorophenyl)ethanamine | >48 | >95 |

| Sec-butylamine as amine donor | High | >99 |

Pharmaceutical Applications

Drug Development

The compound is integral in developing various pharmaceutical agents due to its ability to act as a chiral building block. It has been utilized in synthesizing drugs that target specific biological pathways, enhancing therapeutic efficacy while minimizing side effects associated with racemic mixtures .

Case Study: Synthesis of Drug-like Compounds

Recent research highlighted the use of this compound in synthesizing drug-like compounds through asymmetric synthesis techniques. The study demonstrated that using this compound as a starting material allowed for the efficient production of novel disubstituted amines with potential pharmacological activity .

Environmental Considerations

Green Chemistry

The application of this compound in biocatalysis aligns with green chemistry principles by reducing waste and energy consumption compared to traditional chemical synthesis methods. The use of enzymatic processes minimizes hazardous byproducts and enhances overall sustainability in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of ®-2,2-dimethyl-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, highlighting differences in substituents, stereochemistry, and applications:

Pharmacological and Regulatory Considerations

- Bioactivity: N,N-Dimethyl-2-phenylpropan-1-amine exhibits stimulant properties, with urinary concentrations detected at 0.51–6.51 µg/mL in athletes .

- Regulatory Status :

Physicochemical Properties and Reactivity

- Lipophilicity: The tert-butyl group in this compound increases logP compared to non-bulky analogues, enhancing membrane permeability .

- Acid-Base Behavior : The primary amine (pKa ~10.6) is less basic than N,N-dimethyl derivatives (pKa ~9.5) due to electron-donating alkyl groups .

Q & A

What are the most reliable enantioselective synthesis methods for (R)-2,2-dimethyl-1-phenylpropan-1-amine, and how do reaction conditions influence enantiomeric excess?

Basic Research Question

The synthesis of enantiopure this compound often employs chiral catalysts or enzymatic methods. Transaminase-mediated synthesis (as demonstrated for structurally similar 1-phenylpropan-2-amine derivatives) is a robust approach, leveraging enzyme specificity to achieve high enantiomeric excess (ee) . Key factors include pH, temperature, and substrate-to-enzyme ratio. For example, a pH range of 7.5–8.5 optimizes transaminase activity, while temperatures above 40°C may denature enzymes, reducing ee .

How can researchers resolve contradictions in reported biological activities of (R)- vs. (S)-enantiomers of substituted phenylpropan-1-amines?

Advanced Research Question

Discrepancies in enantiomer activity (e.g., receptor binding or metabolic stability) require rigorous stereochemical validation and assay standardization. Comparative studies using chiral HPLC (≥99% ee purity) and circular dichroism (CD) spectroscopy are critical to confirm configuration . For instance, (S)-enantiomers of related compounds exhibit distinct receptor selectivity due to spatial hindrance from substituents like methyl groups . Replicate assays under controlled conditions (e.g., standardized cell lines, buffer systems) can isolate enantiomer-specific effects .

What analytical techniques are essential for characterizing the stereochemical purity of this compound?

Basic Research Question

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard for determining ee. Coupled with mass spectrometry (LC-MS), this method quantifies impurities down to 0.1% . Nuclear Overhauser Effect (NOE) NMR experiments further validate spatial arrangements, distinguishing (R)- and (S)-enantiomers through cross-peak patterns .

How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

Density Functional Theory (DFT) calculations and molecular docking simulations (using tools like Gaussian or AutoDock) can predict reaction pathways and steric effects. For example, the bulky 2,2-dimethyl group in the (R)-enantiomer may hinder nucleophilic attacks at the amine site, favoring alternative reaction mechanisms . Databases like PISTACHIO and REAXYS provide historical reaction data to validate predictions .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic Research Question

Primary assays include:

- Enzyme inhibition : Measure IC₅₀ values against monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorogenic substrates .

- Receptor binding : Radioligand displacement assays (e.g., for adrenergic or serotonin receptors) with HEK293 cells expressing cloned receptors .

Dose-response curves should account for the compound’s logP (estimated ~2.5), which influences membrane permeability .

How does the steric bulk of the 2,2-dimethyl group affect the chemical stability of this compound under oxidative conditions?

Advanced Research Question

The geminal dimethyl groups create significant steric hindrance, reducing susceptibility to oxidation at the β-carbon. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring reveal degradation products like imines or nitriles . Comparative studies with non-methylated analogs (e.g., 1-phenylpropan-1-amine) show a 3-fold slower oxidation rate for the (R)-enantiomer .

What strategies mitigate racemization during large-scale synthesis of this compound?

Advanced Research Question

Racemization often occurs at high temperatures or acidic/basic conditions. Strategies include:

- Low-temperature enzymatic synthesis (e.g., 25°C) with immobilized transaminases to enhance stability .

- Protection-deprotection : Temporarily masking the amine group with Boc or Fmoc groups during reactive steps .

Process analytical technology (PAT) tools, like in-line FTIR, monitor real-time ee to adjust parameters .

How do structural modifications to the phenyl ring influence the pharmacological profile of this compound derivatives?

Advanced Research Question

Introducing electron-withdrawing groups (e.g., -NO₂) at the para position enhances metabolic stability but may reduce receptor affinity. SAR studies on analogs like (R)-2-methyl-3-(4-methylphenyl)pentan-1-amine demonstrate that para-methyl groups improve lipophilicity (logP +0.3), correlating with increased CNS penetration . Computational QSAR models guide rational design .

What are the best practices for reconciling conflicting solubility data of this compound in polar vs. non-polar solvents?

Basic Research Question

Contradictions arise from impurities or polymorphic forms. Standardize solubility measurements via shake-flask method with HPLC quantification. For example, solubility in ethanol (25°C) is ~50 mg/mL, but crystalline polymorphs may reduce this by 30% . Use differential scanning calorimetry (DSC) to identify polymorphic transitions affecting solubility .

How can researchers address discrepancies in reported enantiomer-specific toxicity profiles for this compound?

Advanced Research Question

Toxicity differences (e.g., hepatotoxicity) often stem from metabolite stereochemistry. Employ chiral metabolite profiling via LC-MS/MS and in vitro hepatocyte assays. For example, (R)-enantiomers of related amines produce less reactive quinone metabolites compared to (S)-forms, reducing oxidative stress . Cross-validate findings using in silico toxicity prediction tools like Derek Nexus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.